N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide
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Overview
Description
N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide. One area of research is the development of more water-soluble derivatives of this compound to improve its in vivo efficacy. Additionally, further studies are needed to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of new drug delivery systems for this compound could also improve its therapeutic potential.
Synthesis Methods
The synthesis of N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-(1-benzofuran-2-ylcarbonyl)piperazine and 4-aminobenzene-1-carbothioamide to form the final product.
Scientific Research Applications
N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide has been studied for its potential therapeutic applications in various diseases. One of the main areas of research has been its use as an anti-cancer agent. Studies have shown that this compound has potent anti-tumor activity against various cancer cell lines.
properties
Molecular Formula |
C28H26N4O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-[[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C28H26N4O3S/c1-19-6-8-20(9-7-19)26(33)30-28(36)29-22-10-12-23(13-11-22)31-14-16-32(17-15-31)27(34)25-18-21-4-2-3-5-24(21)35-25/h2-13,18H,14-17H2,1H3,(H2,29,30,33,36) |
InChI Key |
VOVBSGBGKPMOKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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